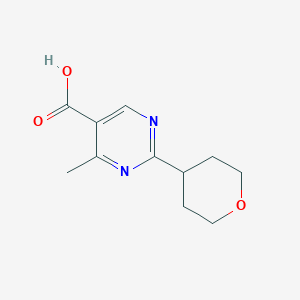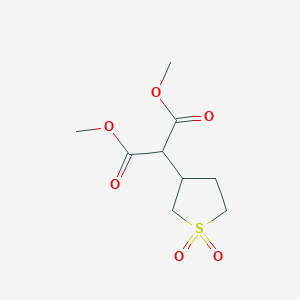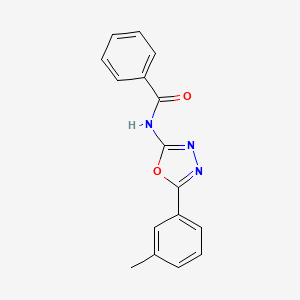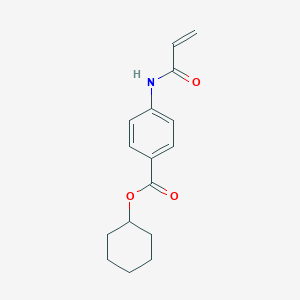
4-Methyl-2-(oxan-4-yl)pyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Methyl-2-(oxan-4-yl)pyrimidine-5-carboxylic acid” is a chemical compound with the CAS Number: 1493751-21-5 . It has a molecular weight of 222.24 and its IUPAC name is 4-methyl-2-tetrahydro-2H-pyran-4-yl-5-pyrimidinecarboxylic acid .
Molecular Structure Analysis
The InChI code for “4-Methyl-2-(oxan-4-yl)pyrimidine-5-carboxylic acid” is 1S/C11H14N2O3/c1-7-9 (11 (14)15)6-12-10 (13-7)8-2-4-16-5-3-8/h6,8H,2-5H2,1H3, (H,14,15) . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
“4-Methyl-2-(oxan-4-yl)pyrimidine-5-carboxylic acid” is a powder at room temperature .Scientific Research Applications
Antifibrotic Activity
4-Methyl-2-(oxan-4-yl)pyrimidine-5-carboxylic acid: has shown promise as an antifibrotic agent. In a study comparing its activity to established compounds like Pirfenidone, it demonstrated better efficacy against fibrosis in HSC-T6 cells . Researchers are investigating its potential for treating liver fibrosis, pulmonary fibrosis, and other fibrotic conditions.
Antifungal Properties
The compound exhibits fungicidal activity. Specifically, derivatives of this pyrimidine scaffold (such as 5f and 5g) have demonstrated effectiveness against various fungi . These findings suggest its potential application in antifungal drug development.
Agrochemical Research
The pyrimidine core of this compound makes it relevant in agrochemical research. Scientists explore its potential as a pesticide or herbicide. By modifying its structure, they aim to develop environmentally friendly solutions for crop protection.
Safety and Hazards
properties
IUPAC Name |
4-methyl-2-(oxan-4-yl)pyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-7-9(11(14)15)6-12-10(13-7)8-2-4-16-5-3-8/h6,8H,2-5H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZQHHXLPKNJWJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)O)C2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-(oxan-4-yl)pyrimidine-5-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl 4-methylbenzenesulfonate](/img/structure/B2528438.png)


![4-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2528446.png)
![4-(1-benzofuran-2-yl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one](/img/structure/B2528448.png)
![4-ethoxy-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide](/img/structure/B2528449.png)
![(E)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2528450.png)

![1-(m-tolyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2528452.png)
![N-benzyl-2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2528454.png)



